trans-3-(Boc-amino)-4-methoxypyrrolidine

Description

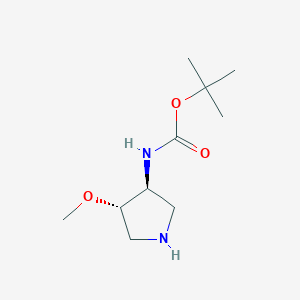

trans-3-(Boc-amino)-4-methoxypyrrolidine (CAS 128739-92-4) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a methoxy substituent at the 4-position. This compound is widely utilized in medicinal chemistry and drug discovery due to its structural versatility. The Boc group enhances stability during synthetic processes, while the methoxy moiety influences electronic and steric properties, impacting reactivity and biological interactions . It is commercially available with ≥97% purity and is stored at room temperature, indicating robust stability . Applications span pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of enzyme inhibitors and chiral intermediates .

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The table below compares trans-3-(Boc-amino)-4-methoxypyrrolidine with structurally related compounds, emphasizing substituent differences and their implications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc protecting group to trans-3-amino-4-methoxypyrrolidine?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For pyrrolidine derivatives, anhydrous solvents (e.g., THF or DCM) and catalysts like 4-dimethylaminopyridine (DMAP) are recommended to enhance reactivity. For example, in related syntheses, Boc protection of pyrrolidine analogs is achieved by stirring the amine with Boc₂O and triethylamine at 0–25°C for 12–24 hours . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (typically >85%).

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of trans-3-(Boc-amino)-4-methoxypyrrolidine?

- Methodological Answer :

- 1H/13C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in 1H NMR; δ ~28 ppm and ~80 ppm in 13C NMR) and methoxy protons (δ ~3.3–3.5 ppm). The trans-configuration can be confirmed via coupling constants (J values) between adjacent protons on the pyrrolidine ring .

- FTIR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch) validate Boc incorporation .

- HPLC/MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with UV detection (λ = 210–254 nm) confirms purity (>95%) .

Advanced Research Questions

Q. How does the trans-configuration of the Boc-amino and methoxy groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trans-configuration imposes steric and electronic effects. For instance, in SN2 reactions, the axial Boc group may hinder backside attack, favoring alternative pathways like ring-opening or epimerization. Computational studies (e.g., DFT calculations) can model transition states, while experimental kinetic comparisons between cis/trans isomers reveal steric bottlenecks. Evidence from similar pyrrolidine systems shows trans-isomers exhibit slower alkylation rates but higher stereochemical stability in acidic/basic conditions .

Q. What strategies resolve contradictions in reported yields for Boc-protected pyrrolidine derivatives across studies?

- Methodological Answer : Yield discrepancies often arise from variations in solvent polarity, temperature, or protecting group stability. Systematic analysis involves:

- DoE (Design of Experiments) : Screening parameters (e.g., solvent, base, stoichiometry) to identify critical factors .

- In situ monitoring : Using techniques like ReactIR or TLC to track reaction progress and intermediate stability .

- Comparative studies : Replicating literature methods under controlled conditions (e.g., inert atmosphere, anhydrous reagents) to isolate variables . For example, Boc deprotection with TFA in DCM may yield 90–95% in anhydrous setups but drop to 70–80% with trace moisture .

Q. How can this compound serve as a chiral building block in asymmetric catalysis or drug discovery?

- Methodological Answer : The stereogenic centers in the pyrrolidine ring enable applications in:

- Catalysis : As ligands in transition-metal complexes (e.g., Pd-catalyzed cross-couplings). The methoxy group can modulate electron density, while the Boc group enhances solubility in nonpolar media .

- Drug design : Incorporation into protease inhibitors (e.g., HCV NS5A inhibitors) by exploiting pyrrolidine’s conformational rigidity. Structure-activity relationship (SAR) studies require enantiomeric resolution via chiral HPLC or enzymatic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.